Cas no 1111470-36-0 (N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide)
![N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide structure](https://ja.kuujia.com/scimg/cas/1111470-36-0x500.png)
N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide 化学的及び物理的性質
名前と識別子
-
- EN300-26594857
- N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide
- 1111470-36-0
- Z137200290
-
- インチ: 1S/C24H31N3O3S/c1-26(20-22-12-6-7-13-23(22)27-17-8-3-9-18-27)24(28)14-16-25-31(29,30)19-15-21-10-4-2-5-11-21/h2,4-7,10-13,15,19,25H,3,8-9,14,16-18,20H2,1H3/b19-15+
- InChIKey: PIFJQOBBXNPHFJ-XDJHFCHBSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(NCCC(N(C)CC1=CC=CC=C1N1CCCCC1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 441.20861303g/mol
- どういたいしつりょう: 441.20861303g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 677
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 78.1Ų
N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26594857-0.05g |
N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide |
1111470-36-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide 関連文献
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamideに関する追加情報
Introduction to N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide (CAS No. 1111470-36-0)
N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide, a compound with the CAS number 1111470-36-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The intricate structure of this molecule, featuring a sulfonamido group and a piperidinylphenyl moiety, suggests a multifaceted interaction with biological targets, making it a subject of intense research interest.
The sulfonamido group, a key structural feature of N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide, is well-known for its role in drug design. Sulfonamides have been widely used in the development of antibiotics, diuretics, and anticonvulsants due to their ability to form stable hydrogen bonds and interact with biological enzymes and receptors. The presence of this group in the compound indicates its potential as an inhibitor or modulator of various enzymatic pathways, which could be exploited for therapeutic purposes.
Furthermore, the molecule incorporates a phenylethene sulfonamido moiety, which adds another layer of complexity to its interactions. Phenylethene derivatives are known for their pharmacological properties, including anti-inflammatory and analgesic effects. The combination of these structural elements in N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide suggests that it may exhibit unique biological activities that could be beneficial in treating various diseases.
The presence of a piperidinylphenyl group in the molecule is particularly noteworthy. Piperidine derivatives are commonly found in pharmaceuticals due to their ability to enhance bioavailability and binding affinity. The piperidinyl moiety in this compound likely contributes to its solubility and stability, making it more suitable for formulation into drugs. Additionally, the phenyl ring attached to the piperidine nitrogen may participate in π-stacking interactions with biological targets, further influencing the compound's pharmacological profile.
Recent research in medicinal chemistry has highlighted the importance of molecular diversity in drug discovery. Compounds like N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide exemplify this principle by combining multiple pharmacophoric elements into a single molecule. This approach has led to the discovery of novel therapeutic agents with improved efficacy and reduced side effects. The structural complexity of this compound makes it a promising candidate for further investigation.
In vitro studies have begun to explore the potential biological activities of N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide. Initial experiments suggest that it may interact with enzymes involved in inflammation and pain signaling. These findings are particularly exciting given the high unmet medical need for drugs that target these pathways. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic techniques are required to construct the sulfonamido and piperidinylphenyl moieties accurately. Researchers have employed strategies such as multi-step organic synthesis and catalytic transformations to achieve high yields and purity. These synthetic advancements not only contribute to the availability of this compound for research purposes but also highlight the progress being made in synthetic chemistry.
The development of new drugs is often hampered by issues related to drug-likeness, such as poor solubility or bioavailability. The design of N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide took these factors into account, incorporating features known to enhance drug-like properties. For instance, the presence of polar functional groups like sulfonamides improves solubility, while the lipophilic phenyl rings enhance membrane permeability. These considerations are critical for ensuring that promising compounds can progress from preclinical studies to clinical trials.
As our understanding of disease mechanisms continues to evolve, so does our approach to drug design. Computational methods play an increasingly important role in predicting how molecules will interact with biological targets. Virtual screening techniques have been used to identify potential hits like N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide, allowing researchers to prioritize compounds based on their predicted binding affinities and selectivity profiles.
The future prospects for this compound are promising. Ongoing studies aim to optimize its chemical structure for improved pharmacological properties while maintaining its biological activity. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating laboratory findings into clinical applications.
In conclusion, N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-y l)phen yl)meth yl}pr opan amide (CAS No . 1111470 -36 -0 ) is a com pound with significant therapeutic potential . Its complex structure , featuring multiple pharmacophoric elements , makes it an attractive target for further research . As advancements continue in synthetic chemistry and computational biology , we can expect more compounds like this one to emerge as candidates for treating various diseases . The ongoing investigation into its biological activities and pharmacological properties holds promise for improving human health through innovative drug development strategies . p >
1111470-36-0 (N-methyl-3-(2-phenylethenesulfonamido)-N-{[2-(piperidin-1-yl)phenyl]methyl}propanamide) 関連製品
- 403834-57-1(methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate)
- 1075716-31-2(8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione)
- 2576420-79-4(cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)
- 1804394-78-2(5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine)
- 1866301-65-6(5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid)
- 2138251-42-8(Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-)
- 2679827-89-3(rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acid)
- 146798-33-6(Benzonitrile, 3-[(3S)-1-propyl-3-piperidinyl]-, hydrochloride (1:1))
- 1105211-60-6(2-(3-fluorophenoxy)-N-{2-3-(trifluoromethyl)phenoxyethyl}propanamide)
- 6085-93-4(2-chloro-N-ethyl-4-nitroaniline)



